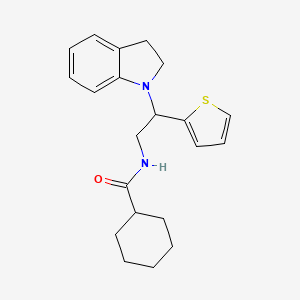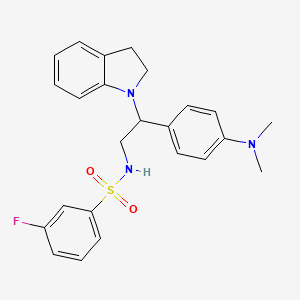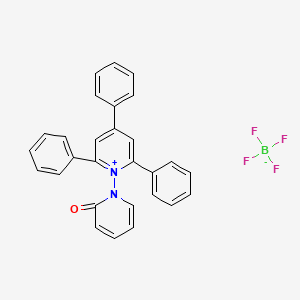
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate, commonly known as TPP+, is a positively charged molecule that has been extensively studied for its biochemical and physiological effects. It is a potent fluorescent probe that is widely used in the field of biochemistry and molecular biology.
作用机制
TPP+ is a positively charged molecule that can accumulate in negatively charged membranes and organelles. It can also bind to proteins and DNA due to its planar structure. The fluorescence of TPP+ is dependent on the membrane potential and can be used to monitor changes in membrane potential. TPP+ can also be used to monitor the activity of enzymes that are involved in the transport of ions across membranes.
Biochemical and Physiological Effects:
TPP+ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production. TPP+ has also been shown to induce apoptosis in cancer cells. Additionally, TPP+ has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of TPP+ is its ability to selectively accumulate in negatively charged membranes and organelles. This property makes it an excellent tool for studying membrane potential and ion transport. Additionally, TPP+ is relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of TPP+ is its potential toxicity. High concentrations of TPP+ can lead to mitochondrial dysfunction and cell death. Additionally, the fluorescence of TPP+ is sensitive to changes in pH and can be affected by the presence of other molecules in the cell.
未来方向
There are many potential future directions for research involving TPP+. One area of research could be to develop new derivatives of TPP+ that have improved fluorescence properties or are less toxic. Another area of research could be to study the binding of TPP+ to specific proteins and DNA sequences. Additionally, TPP+ could be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TPP+ is a unique molecule that has many potential applications in scientific research. It is a potent fluorescent probe that can be used to study a variety of biological processes. While there are limitations to its use, TPP+ has many advantages that make it a valuable tool for researchers. With continued research, TPP+ has the potential to lead to new discoveries in the field of biochemistry and molecular biology.
合成方法
The synthesis of TPP+ involves the reaction of pyridine with benzaldehyde and acetophenone in the presence of a strong acid catalyst. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt of TPP+. The synthesis of TPP+ is relatively simple and can be carried out in a laboratory setting.
科学研究应用
TPP+ has been extensively used in scientific research due to its unique fluorescence properties. It is commonly used as a fluorescent probe to study biological processes such as membrane potential, ion transport, and enzyme activity. TPP+ can also be used to study the binding of drugs to proteins and DNA. Additionally, TPP+ has been used as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEGUHNQFPKGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459014.png)
![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)

![Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2459020.png)
![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)
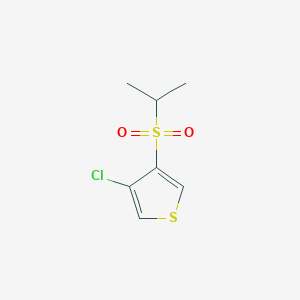
![N-[1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2459025.png)

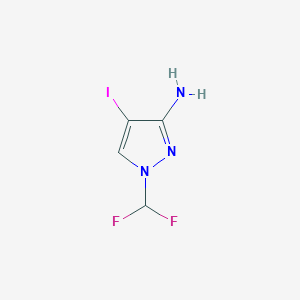
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)

